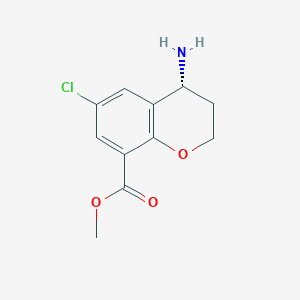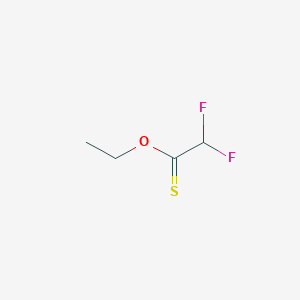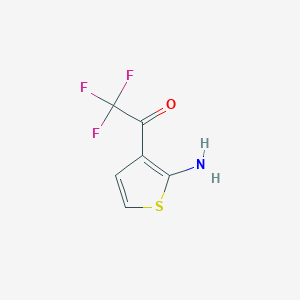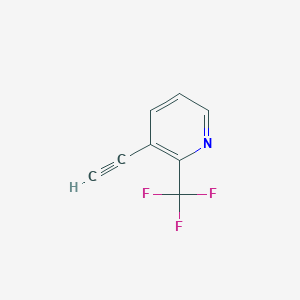
3-Ethynyl-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H4F3N. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents and radical initiators.
Industrial Production Methods
Industrial production of 3-Ethynyl-2-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
3-Ethynyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 3-Ethynyl-2-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl group but has a carboxylic acid group instead of an ethynyl group.
Fluazinam: A trifluoromethyl-substituted pyridine derivative used as a fungicide.
Uniqueness
3-Ethynyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the ethynyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-ethynyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h1,3-5H |
InChI Key |
MIBHTBAOPQKGCR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


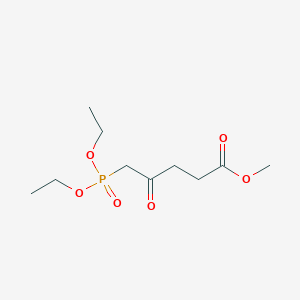
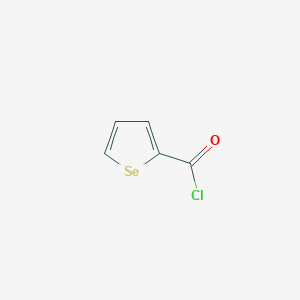
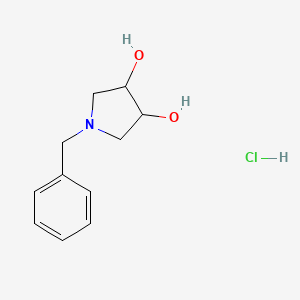
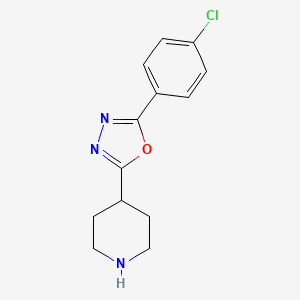


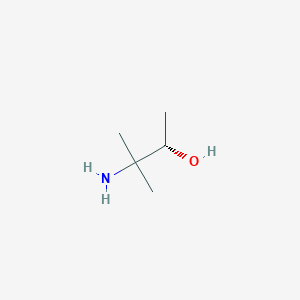
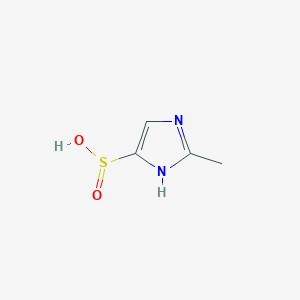
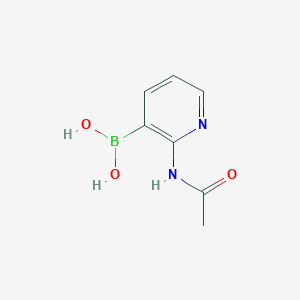
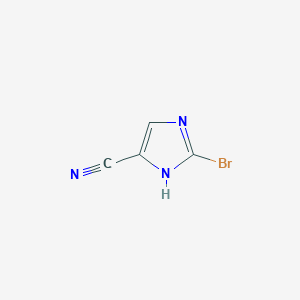
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
